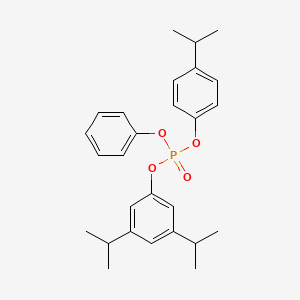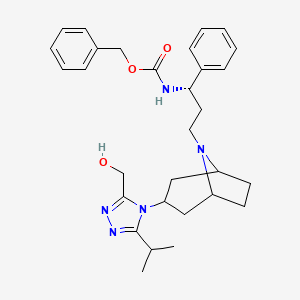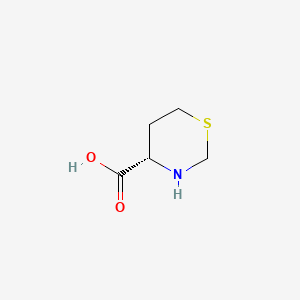
Phosphate de 3,5-Bis(isopropyl)phényl 4-Isopropylphényl Phényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate: is an organic phosphate ester compound with the molecular formula C27H33O4P and a molecular weight of 452.52 g/mol . This compound is known for its applications in various fields, including proteomics research and industrial applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics .
Biology: This compound is utilized in proteomics research to study protein interactions and modifications. It serves as a reagent in various biochemical assays .
Medicine: In the medical field, it is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, this compound is used as a flame retardant in plastics, resins, and coatings. It enhances the fire resistance of materials and is also used as a plasticizer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate ester back to its phenol precursors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenols and phosphoric acid derivatives.
Reduction: Regeneration of phenol precursors.
Substitution: Formation of substituted phosphate esters.
Mécanisme D'action
The mechanism of action of 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate involves its interaction with molecular targets such as proteins and enzymes. The compound can modify protein structures and functions through phosphorylation, affecting various biochemical pathways . It acts as a flame retardant by forming a protective char layer on the surface of materials, preventing the spread of flames .
Comparaison Avec Des Composés Similaires
Triphenyl Phosphate: Another phosphate ester used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: Known for its flame-retardant properties in polyurethane foams.
Bisphenol A Diphenyl Phosphate: Used in flame-retardant applications and as a plasticizer.
Uniqueness: 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate is unique due to its specific isopropyl substitutions, which enhance its stability and effectiveness as a flame retardant and plasticizer. Its structure allows for better interaction with proteins and enzymes, making it valuable in biochemical research .
Propriétés
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] phenyl (4-propan-2-ylphenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-12-14-26(15-13-22)30-32(28,29-25-10-8-7-9-11-25)31-27-17-23(20(3)4)16-24(18-27)21(5)6/h7-21H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJLBOQLOKIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC(=C3)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)



![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)







